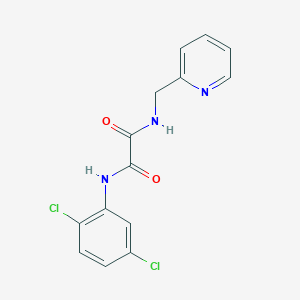![molecular formula C21H24ClN3O B4238103 N-{2-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}-2,2-dimethylpropanamide](/img/structure/B4238103.png)
N-{2-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}-2,2-dimethylpropanamide
Vue d'ensemble
Description
N-{2-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}-2,2-dimethylpropanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-{2-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}-2,2-dimethylpropanamide is not fully understood. However, studies have suggested that the compound may exert its anticancer effects by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. It may also induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation, as well as induce apoptosis in cancer cells. Additionally, the compound has been found to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-{2-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}-2,2-dimethylpropanamide for lab experiments is its potential as a therapeutic agent for cancer and neurodegenerative disorders. However, there are also some limitations to its use in lab experiments. For example, the compound may have limited solubility in certain solvents, which can make it difficult to work with. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential side effects.
Orientations Futures
There are a number of future directions for research on N-{2-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}-2,2-dimethylpropanamide. One area of focus could be on further elucidating the compound's mechanism of action and potential therapeutic applications. Additionally, studies could be conducted to investigate the compound's potential side effects and toxicity. Finally, efforts could be made to optimize the synthesis method for the compound, in order to make it more accessible for use in lab experiments and potential clinical applications.
In conclusion, this compound is a chemical compound with significant potential for use in various fields, including medicinal chemistry, biochemistry, and pharmacology. Its potential applications as a therapeutic agent for cancer and neurodegenerative disorders make it an area of active research. Further studies are needed to fully understand the compound's mechanism of action, potential side effects, and optimize its synthesis method for use in lab experiments and potential clinical applications.
Applications De Recherche Scientifique
N-{2-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}-2,2-dimethylpropanamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. The compound has been found to exhibit significant activity against various cancer cell lines, including breast, lung, and prostate cancer cells. It has also shown promise as a potential treatment for Alzheimer's disease and other neurodegenerative disorders.
Propriétés
IUPAC Name |
N-[2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]ethyl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O/c1-21(2,3)20(26)23-13-12-19-24-17-6-4-5-7-18(17)25(19)14-15-8-10-16(22)11-9-15/h4-11H,12-14H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFZNUYQJSURMOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCCC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[4-(4-isopropylbenzoyl)-1-piperazinyl]-2-nitro-N-(tetrahydro-2-furanylmethyl)aniline](/img/structure/B4238028.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-ethylbenzenesulfonamide](/img/structure/B4238030.png)
![5,6-dichloro-2-[3-(4-methyl-1-piperidinyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4238036.png)

![ethyl 4-[4-(difluoromethyl)-6-(4-methylphenyl)-2-pyrimidinyl]-1-piperazinecarboxylate](/img/structure/B4238073.png)
![1-[(2-chlorobenzyl)sulfonyl]-4-(2-furoyl)piperazine](/img/structure/B4238081.png)
![N-[2-(4-acetyl-1-piperazinyl)ethyl]isonicotinamide](/img/structure/B4238091.png)
![N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxypropanamide](/img/structure/B4238095.png)
![{3-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]propyl}formamide](/img/structure/B4238111.png)
![N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]-4-fluorobenzamide](/img/structure/B4238115.png)

![2-[4-(anilinomethyl)-2-methoxyphenoxy]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B4238126.png)

